molecular formula C32H54N12O6 B14184966 L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide CAS No. 848644-76-8

L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide

Cat. No.: B14184966
CAS No.: 848644-76-8
M. Wt: 702.8 g/mol
InChI Key: CFYOJQNFJWMHPQ-LROMGURASA-N
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Description

L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide is a peptide compound composed of the amino acids histidine, glycine, leucine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing enzymatic activity and protein function. Additionally, the peptide can interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.

    L-Histidyl-L-leucine: A dipeptide with distinct structural and functional characteristics.

Uniqueness

L-Histidylglycyl-L-leucyl-L-leucyl-L-histidyl-L-lysinamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and receptors makes it a valuable compound for various research applications.

Properties

CAS No.

848644-76-8

Molecular Formula

C32H54N12O6

Molecular Weight

702.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C32H54N12O6/c1-18(2)9-24(41-27(45)15-38-29(47)22(34)11-20-13-36-16-39-20)30(48)43-25(10-19(3)4)31(49)44-26(12-21-14-37-17-40-21)32(50)42-23(28(35)46)7-5-6-8-33/h13-14,16-19,22-26H,5-12,15,33-34H2,1-4H3,(H2,35,46)(H,36,39)(H,37,40)(H,38,47)(H,41,45)(H,42,50)(H,43,48)(H,44,49)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

CFYOJQNFJWMHPQ-LROMGURASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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